

Structure-activity relationship (SAR) studies of 1-Methyloctahydropyrrolo[3,4-b]pyridine derivatives

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Compound of Interest	
Compound Name:	1-Methyloctahydropyrrolo[3,4-b]pyridine
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A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[3,4-b]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **1-methyloctahydropyrrolo[3,4-b]pyridine** derivatives and related analogs, with a focus on their potential as therapeutic agents. Due to the limited availability of specific data on **1-methyloctahydropyrrolo[3,4-b]pyridine**, this guide will focus on the well-documented SAR of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists and the antibacterial activity of other substituted pyrrolo[3,4-b]pyridines.

I. Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives as MCH-R1 Antagonists

The melanin-concentrating hormone receptor 1 (MCH-R1) is a promising target for the treatment of obesity and other metabolic disorders. A systematic SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives has identified potent antagonists of this receptor.[\[1\]](#)

The following table summarizes the in vitro activity of various 2-substituted pyrrolo[3,4-b]pyridin-7(6H)-one derivatives against the MCH-R1. The data highlights the significant impact of the substituent at the 2-position on the antagonist potency.

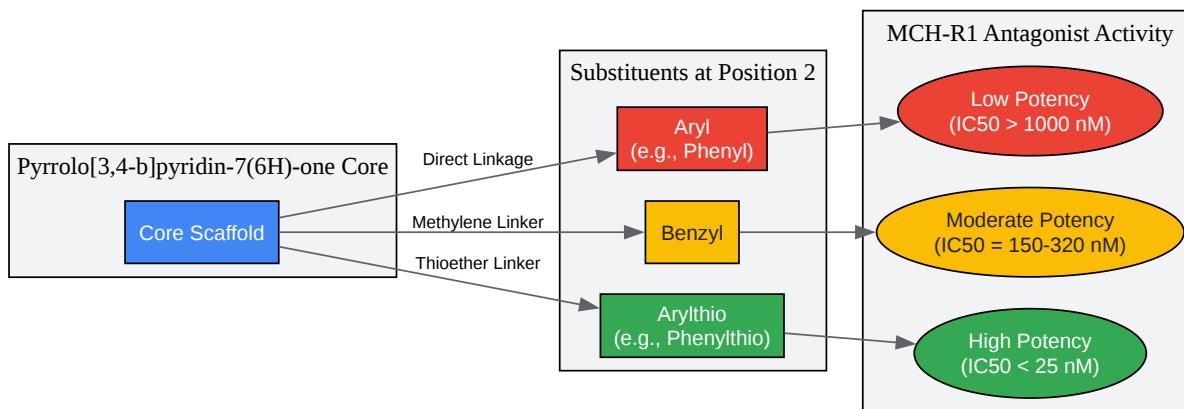
Compound	R-group (at position 2)	MCH-R1 Binding Affinity (IC ₅₀ , nM)
Aryl Derivatives		
1a	Phenyl	>1000
1b	4-Fluorophenyl	890
Benzyl Derivatives		
2a	Benzyl	320
2b	4-Fluorobenzyl	150
Arylthio Derivatives		
3a	Phenylthio	25
7b	4-Fluorophenylthio	8.7

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1736-9.[\[1\]](#)

The SAR for this series of compounds can be summarized as follows:

- **Effect of the Linker:** The nature of the linker between the pyrrolo[3,4-b]pyridin-7(6H)-one core and the aryl group at the 2-position is critical for activity. A simple aryl substitution (e.g., phenyl) results in low potency. Introducing a methylene linker (benzyl derivatives) improves activity, while a thioether linker (arylthio derivatives) leads to the most potent compounds.
- **Effect of Aryl Substitution:** For all linker types, the introduction of a fluorine atom at the 4-position of the phenyl ring generally enhances the binding affinity. This is exemplified by the

2-[(4-fluorophenyl)thio] derivative 7b, which was identified as a highly potent MCH-R1 antagonist with an IC₅₀ of 8.7 nM.[1]



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Caption: SAR of 2-substituted pyrrolo[3,4-b]pyridin-7(6H)-one MCH-R1 antagonists.

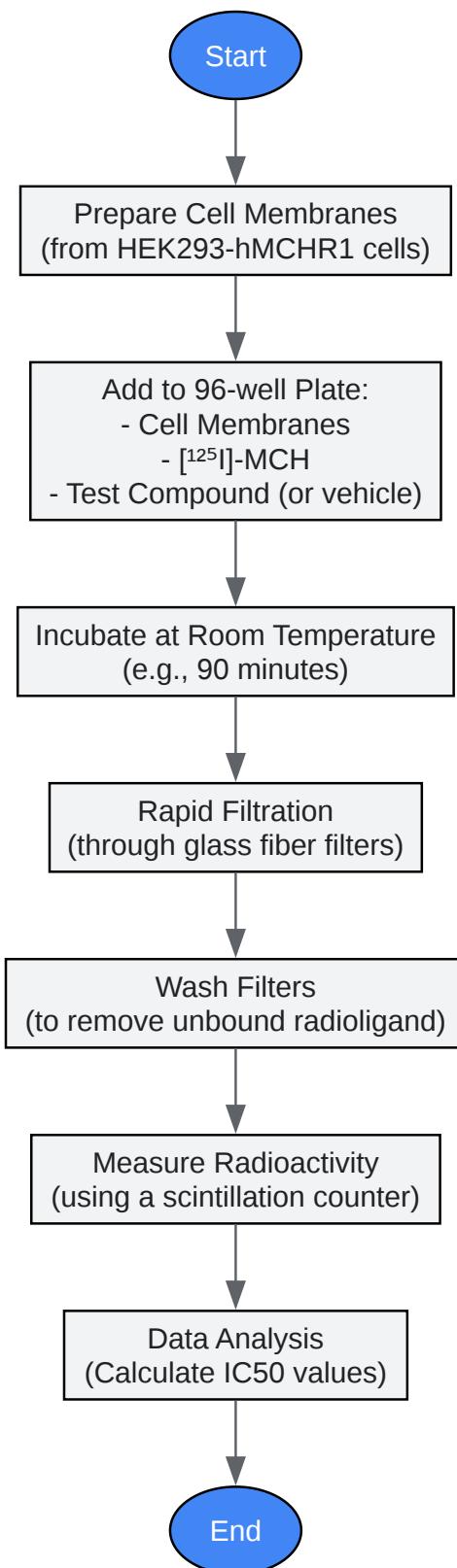
A detailed protocol for determining the MCH-R1 binding affinity is provided below.

Objective: To determine the *in vitro* binding affinity of test compounds to the human MCH-R1.

Materials:

- HEK293 cells stably expressing the human MCH-R1.
- [¹²⁵I]-MCH (Radioligand).
- Test compounds.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA).
- Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- 96-well microplates.
- Glass fiber filters.
- Scintillation counter.

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Caption: Workflow for the MCH-R1 radioligand binding assay.

II. Antibacterial Activity of Polysubstituted Pyrrolo[3,4-b]pyridine Derivatives

Recent studies have also explored the antibacterial potential of the pyrrolo[3,4-b]pyridine scaffold. A series of polysubstituted derivatives were synthesized and evaluated for their activity against various bacterial strains.[\[2\]](#)

The following table presents the minimum inhibitory concentration (MIC) values for the most potent compounds against *E. coli*.

Compound	R ¹ -group	R ² -group	R ³ -group	MIC (µg/mL) against <i>E. coli</i>
4j	4-Cl-Ph	CN	Ph	62.5
4l	4-NO ₂ -Ph	CN	Ph	125.0

Data sourced from ChemistrySelect, 2021, 6(9), 2138-2144.[\[2\]](#)

For this series of antibacterial agents:

- The presence of an electron-withdrawing group on the phenyl ring at the R¹ position appears to be crucial for activity.
- Compound 4j, with a chloro-substituent at the para-position of the phenyl ring, demonstrated the highest potency with an MIC of 62.5 µg/mL against *E. coli*.[\[2\]](#)
- Replacing the chloro group with a nitro group (4l) resulted in a two-fold decrease in activity.[\[2\]](#)

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

- Bacterial strains (e.g., *E. coli*, *S. aureus*).

- Mueller-Hinton Broth (MHB).
- Test compounds dissolved in a suitable solvent (e.g., DMSO).
- 96-well microplates.
- Bacterial inoculum standardized to a specific concentration (e.g., 5×10^5 CFU/mL).

Procedure:

- A serial two-fold dilution of the test compounds is prepared in the 96-well microplates containing MHB.
- Each well is inoculated with the standardized bacterial suspension.
- Positive (bacteria without compound) and negative (broth only) controls are included.
- The plates are incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

III. Comparison with Alternative Scaffolds

The pyrrolo[3,4-b]pyridin-7(6H)-one scaffold represents a promising starting point for the development of MCH-R1 antagonists. Other heterocyclic systems that have been explored for this target include thieno[3,2-d]pyrimidin-4-ones and various piperidine derivatives.^[3] The potency of the best pyrrolo[3,4-b]pyridin-7(6H)-one derivative ($IC_{50} = 8.7$ nM) is comparable to many reported antagonists from other series.^[1]

The pyrrolopyridine scaffold is found in several natural and synthetic compounds with antimicrobial properties.^{[4][5]} While the reported MIC values for the pyrrolo[3,4-b]pyridine derivatives are moderate, they provide a basis for further optimization. For comparison, established antibiotics like ciprofloxacin typically exhibit MIC values in the low $\mu\text{g/mL}$ or even ng/mL range against susceptible bacterial strains.

IV. Conclusion

The pyrrolo[3,4-b]pyridine core is a versatile scaffold for the design of novel therapeutic agents. The structure-activity relationship studies on pyrrolo[3,4-b]pyridin-7(6H)-one derivatives have led to the identification of potent MCH-R1 antagonists, highlighting the importance of the linker and aryl substituents at the 2-position for high affinity. Furthermore, other substitution patterns on the pyrrolo[3,4-b]pyridine ring system have demonstrated promising antibacterial activity. This comparative guide underscores the potential of this heterocyclic system and provides a foundation for future drug discovery and development efforts. Further optimization of these derivatives could lead to the development of novel therapeutics for metabolic disorders and infectious diseases.

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